2-Bromo-1-ethynyl-3-methoxybenzene
Description
2-Bromo-1-ethynyl-3-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: bromine (Br) at the 2-position, an ethynyl group (C≡CH) at the 1-position, and a methoxy group (OCH₃) at the 3-position. The ethynyl moiety introduces sp-hybridized carbon atoms, conferring reactivity toward cross-coupling reactions (e.g., Sonogashira coupling), while the bromine and methoxy groups influence electronic and steric properties. The meta-substitution pattern of the methoxy and bromine groups creates a unique electronic environment, distinguishing it from ortho- or para-substituted analogs.
Properties
IUPAC Name |
2-bromo-1-ethynyl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDGESDWCZWAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxybenzene Precursors
In laboratory settings, bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents such as dichloromethane or chloroform. For example, treatment of 3-methoxybenzene with Br₂ at 0–5°C yields 2-bromo-3-methoxybenzene, which is subsequently functionalized with an ethynyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the bromine atom occupying the ortho position relative to the methoxy group due to its directing effects.
Critical Parameters:
-
Temperature control (<10°C) minimizes polybromination.
-
Solvent polarity influences reaction rate; non-polar solvents favor slower, more selective bromination.
The introduction of the ethynyl group is achieved through cross-coupling reactions, with the Sonogashira coupling being the most widely employed method.
Sonogashira Coupling
Palladium-catalyzed Sonogashira coupling between 2-bromo-3-methoxybenzene and terminal alkynes (e.g., trimethylsilylacetylene) enables efficient ethynyl group installation. A representative protocol involves:
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Base: Triethylamine or diisopropylamine to deprotonate the alkyne.
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Solvent: Dimethoxyethane (DME) or tetrahydrofuran (THF) at 60–80°C.
This method affords this compound in yields of 70–85%, with the trimethylsilyl (TMS) protecting group subsequently removed via hydrolysis.
Table 1: Sonogashira Coupling Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | DME | 60 | 78 |
| PdCl₂(dppf)/CuI | THF | 80 | 85 |
| Ni(OAc)₂/P(o-furyl)₃ | DME | RT | 52 |
Nickel-Catalyzed Alternatives
Recent advances demonstrate nickel catalysts as cost-effective alternatives. For instance, Ni(OAc)₂ with P(o-furyl)₃ ligation facilitates cross-coupling between 2-bromo-3-methoxybenzene and alkynylaluminum reagents at room temperature, albeit with moderate yields (52%).
Protective Group Strategies
Preservation of reactive aldehyde or methoxy groups during synthesis is critical. Patent literature describes acetal or Schiff base formation to protect sensitive functionalities during bromination and ethynylation.
Acetal Protection
Reaction of 3-methoxybenzaldehyde with ethylene glycol forms 2-(3-methoxyphenyl)-1,3-dioxolane, shielding the aldehyde during subsequent bromination and Sonogashira steps. Acidic hydrolysis regenerates the aldehyde post-synthesis.
Industrial-Scale Production
Industrial methods prioritize continuous flow reactors and automated systems to enhance reproducibility. Key adaptations include:
Bulk Bromination
Gas-phase bromination of 3-methoxybenzene in tubular reactors achieves >90% conversion with Br₂ excess, followed by fractional distillation to isolate 2-bromo-3-methoxybenzene.
Catalytic System Recycling
Pd-based catalysts are immobilized on silica supports, enabling reuse for 10–15 cycles without significant activity loss.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory | Industrial |
|---|---|---|
| Catalyst Loading | 5–10 mol% | 1–2 mol% |
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 70–85% | 88–92% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethynyl-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-bromo-1-ethynyl-3-methoxybenzene is , with a molecular weight of approximately 211.05 g/mol. The compound typically appears as a pale yellow solid with a melting point between 101°C and 102°C. The presence of the alkyne (ethynyl) group suggests its utility as a building block in organic synthesis, particularly in coupling reactions, which are fundamental in forming complex organic molecules .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It can participate in several reactions, including:
- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides to form substituted alkynes. The presence of the ethynyl group makes this compound particularly useful in synthesizing complex aromatic systems .
- Stille Coupling : This method allows for the formation of carbon-carbon bonds using organostannanes and halides, where this compound can act as a coupling partner, enhancing the diversity of synthesized compounds .
Material Science
The unique electronic properties imparted by the methoxy and ethynyl groups may allow for applications in material science, particularly in developing novel materials with specific electronic or photophysical properties. Research into materials that incorporate such compounds could lead to advancements in organic electronics or photonic devices .
Case Studies and Comparative Analysis
To illustrate the applications of this compound, the following comparative analysis highlights its role alongside structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-1-methoxybenzene | Bromine and methoxy substituents | Lacks ethynyl group; primarily used in substitution reactions. |
| 1-Ethynyl-4-methoxybenzene | Ethynyl and methoxy groups | Does not contain bromine; often used in coupling reactions. |
| 2-Bromo-1-(phenylethynyl)benzene | Bromine and phenylethynyl substituents | More complex structure; used in advanced organic synthesis. |
| 3-Bromo-4-methoxyphenol | Bromine and hydroxyl group | Hydroxyl group provides different reactivity compared to ethynyl. |
This table demonstrates that while these compounds share certain features, each possesses unique characteristics that dictate their reactivity and potential applications in organic chemistry .
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethynyl-3-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethynyl group in this compound reduces steric bulk compared to the phenylmethoxy group in 1-bromo-2-methoxy-4-phenylmethoxybenzene, enhancing its suitability for reactions requiring planar transition states (e.g., coupling reactions) .
- Halogen Comparison : Replacing bromine with iodine (as in 1-bromo-2-iodo-3-methoxybenzene) increases molecular weight by ~45% and alters reactivity. Iodine’s lower bond dissociation energy facilitates oxidative addition in cross-coupling reactions compared to bromine .
Cross-Coupling Reactions
- Ethynyl Group: Enables Sonogashira coupling with aryl/vinyl halides to form conjugated alkynes, a critical step in synthesizing optoelectronic materials .
- Bromine vs. Iodine : While bromine in this compound requires palladium/copper catalysts for activation, iodine in 1-bromo-2-iodo-3-methoxybenzene reacts more readily under milder conditions due to its higher leaving-group ability .
Electrophilic Substitution
- Methoxy Group : Directs electrophilic substitution to the 4-position (para to OCH₃), but steric hindrance from the ethynyl group may suppress reactivity compared to simpler methoxybenzenes .
Stability and Handling
- Thermal Stability : Ethynyl-containing compounds are prone to polymerization under heat or light, necessitating storage in inert atmospheres. In contrast, iodinated analogs (e.g., 1-bromo-2-iodo-3-methoxybenzene) are more thermally stable but sensitive to moisture .
- Toxicity: Brominated aromatics generally exhibit higher toxicity than non-halogenated analogs.
Research Findings and Literature Gaps
- Synthesis Routes : 1-Bromo-2-iodo-3-methoxybenzene is synthesized via iodination of 3-methoxybromobenzene, as reported by Sanz et al. (2007) . For this compound, analogous methods (e.g., alkyne insertion via palladium catalysis) are hypothesized but require experimental validation.
- Applications : Phenylmethoxy derivatives (e.g., 1-bromo-2-methoxy-4-phenylmethoxybenzene) are intermediates in fragrance synthesis, whereas ethynyl-substituted compounds are prioritized in medicinal chemistry for kinase inhibition .
Biological Activity
2-Bromo-1-ethynyl-3-methoxybenzene is an organic compound characterized by its unique combination of functional groups, including a bromine atom, an ethynyl group, and a methoxy group attached to a benzene ring. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
- Molecular Formula : C₉H₇BrO
- Molecular Weight : Approximately 211.06 g/mol
- Appearance : Pale yellow solid
- Melting Point : 101 - 102 °C
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The ethynyl group allows for π-π stacking interactions, while the methoxy group can form hydrogen bonds with biological molecules. These interactions influence the compound's binding affinity and specificity for different targets, which is crucial for its biological effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies on related compounds have shown inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in activated macrophages. These findings suggest that similar mechanisms may be present in this compound, potentially positioning it as a candidate for developing anti-inflammatory agents .
Antimicrobial Activity
The compound's structural characteristics imply potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound could also possess such properties. Preliminary studies on structurally related compounds have shown significant inhibitory effects against pathogens like Pseudomonas aeruginosa and Cryptococcus neoformans at low concentrations .
Enzyme Interactions
As an intermediate in organic synthesis, this compound may also play a role in enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions could lead to further insights into its biological activity and applications in drug development .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the anti-inflammatory effects of brominated phenolic compounds.
- Results : Compounds exhibited reduced levels of inflammatory markers in vitro.
- : Suggests potential therapeutic applications for inflammatory diseases.
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Antimicrobial Study :
- Objective : Assess the antimicrobial properties of halogenated phenols.
- Results : Notable inhibition of bacterial growth at concentrations below 100 µg/mL.
- : Indicates promise for development as antimicrobial agents.
Comparative Analysis
A comparison with similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 2-Bromo-4-methoxyphenol | Bromine and methoxy group | Anti-inflammatory |
| 5-Bromo-1-ethynyl-3-methoxybenzene | Ethynyl and methoxy groups | Antimicrobial |
| 4-Bromo-1-(4-methoxybenzyl)phenol | Additional methoxy substitution | Enzyme inhibitor |
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-1-ethynyl-3-methoxybenzene?
Methodological Answer: A common approach involves Sonogashira coupling between 2-bromo-3-methoxyiodobenzene and acetylene gas. Key steps include:
- Catalytic system : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a degassed mixture of triethylamine and THF.
- Reaction conditions : Stirring at 60°C under nitrogen for 12–16 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product with ~75% purity.
Critical variables : Catalyst loading, solvent choice (e.g., DMF vs. THF), and acetylene gas pressure significantly impact yield .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8.5 Hz), with methoxy (-OCH₃) singlet at δ 3.8 ppm.
- ¹³C NMR : Ethynyl carbons resonate at δ 80–90 ppm, while the quaternary aromatic carbon (C-Br) appears at δ 120–125 ppm.
- IR : Sharp absorption at ~2100 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 225.98) confirms molecular weight.
Validation : Compare with structurally analogous compounds (e.g., 1-bromo-2-(trifluoromethoxy)benzene) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Sonogashira couplings involving brominated substrates?
Methodological Answer: Discrepancies often arise from competing side reactions (e.g., homocoupling or debromination). Strategies include:
- Controlled experiments : Vary Pd/Cu ratios (1:2 to 1:4) and monitor by TLC.
- Additives : Use tetrabutylammonium iodide (TBAI) to stabilize intermediates and suppress side pathways.
- Data reconciliation : Tabulate yields under distinct conditions (Table 1).
Q. Table 1. Yield Optimization for Sonogashira Coupling
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | THF | 60 | 68 | |
| Pd(OAc)₂/P(t-Bu)₃ | DMF | 80 | 52 | |
| PdCl₂(dppf)/CuBr | Toluene | 70 | 74 |
Key Insight : Higher polarity solvents (DMF) may accelerate side reactions, reducing yield despite faster kinetics .
Q. What computational methods predict regioselectivity in electrophilic substitutions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices (nucleophilic/electrophilic regions) using B3LYP/6-311+G(d,p).
- Results : Ethynyl group directs electrophiles to the para position (C-4) due to conjugation effects.
- Experimental validation : Nitration (HNO₃/H₂SO₄) predominantly yields 4-nitro derivatives (confirmed by HPLC).
Contradictions : Some studies report ortho substitution under radical conditions, highlighting the role of reaction mechanisms .
Data Contradiction Analysis
Q. How should researchers address conflicting safety data for brominated aryl ethers?
Critical Evaluation:
- : Explicitly states no safety assessments were performed for related compounds.
- : Provides detailed safety protocols (e.g., handling under inert gas, PPE requirements).
Resolution :
Hazard extrapolation : Apply GHS classification from structurally similar bromomethoxybenzenes (e.g., acute toxicity Category 4).
Empirical testing : Conduct Ames tests for mutagenicity and acute dermal toxicity in vitro.
Recommendation : Prioritize data from peer-reviewed toxicological studies over vendor-provided MSDS .
Methodological Best Practices
- Synthetic Reproducibility : Pre-dry solvents (MgSO₄) and substrates (vacuum oven, 40°C) to minimize hydrolysis.
- Analytical Consistency : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.
- Computational Validation : Cross-check DFT results with experimental Hammett constants for substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
